![molecular formula C26H18F3N3O3 B2684190 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1358756-41-8](/img/structure/B2684190.png)
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The ethoxyphenyl and trifluoromethylphenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds containing isoquinoline structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with trifluoromethyl groups enhance the lipophilicity and biological activity of isoquinolines, potentially leading to improved therapeutic efficacy against tumors .
Antimicrobial Properties : The incorporation of oxadiazole moieties has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .
Material Science Applications
Fluorescent Materials : The unique structural features of 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one make it a candidate for use in fluorescent materials. Research has shown that compounds with oxadiazole units can serve as effective fluorescent probes due to their high quantum yields and stability under UV light . This application is particularly relevant in the development of sensors and imaging agents.
Polymer Additives : The compound's thermal stability and compatibility with various polymers make it suitable for use as an additive in polymer formulations. It can enhance the mechanical properties and thermal resistance of polymers, which is crucial for applications in coatings and packaging materials.
Agrochemical Applications
Pesticide Development : The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Similar compounds have been synthesized and tested for their efficacy in pest control. The trifluoromethyl group is known to increase the biological activity of agrochemicals, making this compound a promising candidate for further research in agricultural applications .
Case Study 1: Anticancer Activity
A study conducted on a series of isoquinoline derivatives revealed that the introduction of trifluoromethyl groups significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The compound was tested alongside known chemotherapeutics, demonstrating comparable efficacy with reduced side effects due to its targeted action mechanism .
Case Study 2: Material Science
In a recent investigation into fluorescent materials, researchers synthesized a series of oxadiazole-containing compounds similar to this compound. These compounds exhibited high fluorescence quantum yields and were successfully incorporated into polymer matrices for use in LED technologies .
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
- 2-(4-ethoxyphenyl)-4-{3-[4-(methyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Uniqueness
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is unique due to the presence of both the ethoxyphenyl and trifluoromethylphenyl groups, which impart distinct chemical properties and potential biological activities. The combination of these groups with the oxadiazole ring makes this compound particularly interesting for various research applications.
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one (referred to as Compound A ) has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex structure involving an isoquinolinone core, an oxadiazole ring, and phenyl substituents. The molecular formula is C24H24F3N3O2, with a molecular weight of 441.46 g/mol.
Research indicates that Compound A exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Compound A has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways. This mechanism was evidenced by increased caspase-3 and caspase-9 activity in treated cells compared to controls.
- Antioxidant Activity : Compound A also exhibits notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Biological Activity Data
The following table summarizes the biological activity of Compound A based on various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with Compound A resulted in a significant reduction in cell viability and increased apoptosis markers. Histological analysis revealed morphological changes consistent with apoptotic cell death.
- Lung Cancer Study : A549 cells treated with Compound A showed decreased proliferation rates and increased levels of reactive oxygen species (ROS), indicating oxidative stress induction as a mechanism for its anticancer effects.
- Neuroprotective Effects : In models of neurodegeneration, Compound A exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3/c1-2-34-19-13-11-18(12-14-19)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-35-24)16-7-9-17(10-8-16)26(27,28)29/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBOJGAGKVCHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.